4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide
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Overview
Description
4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide is a complex organic compound featuring a fluorosulfonyl group, a phenyl group, and a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazoline Ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via a fluorosulfonylation reaction, often using reagents such as fluorosulfonyl chloride (FSO2Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Sulfonamide or sulfonic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules. It is particularly useful in the development of enzyme inhibitors and probes for studying biological pathways .
Medicine
Its fluorosulfonyl group is known to enhance the bioactivity of pharmaceutical compounds, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the development of specialty chemicals for various applications .
Mechanism of Action
The mechanism of action of 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[4-(Methylsulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide
- 4-{3-[4-(Chlorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide
- 4-{3-[4-(Bromosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide is unique due to the presence of the fluorosulfonyl group. This group imparts distinct chemical properties, such as increased reactivity and stability, which can enhance the compound’s effectiveness in various applications. The fluorosulfonyl group also provides unique opportunities for further chemical modifications, making this compound more versatile than its analogs.
Properties
IUPAC Name |
4-[3-phenyl-2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c22-30(26,27)18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25(24-20)17-8-12-19(13-9-17)31(23,28)29/h1-13,21H,14H2,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXHZYBNAQXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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